molecular formula C10H9F3N4 B1645198 4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 832739-88-5

4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1645198
CAS No.: 832739-88-5
M. Wt: 242.2 g/mol
InChI Key: WNNDGUOKKFRGPF-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1242267-90-8) is a high-value chemical scaffold belonging to the 1H-pyrazolo[3,4-b]pyridine class, a family of over 300,000 described compounds known for their significant biomedical applications . This compound serves as a critical building block in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its structure, featuring a 3-amino group and a cyclopropyl substituent, is strategically designed for optimal interaction with enzymatic targets. The 1H-pyrazolo[3,4-b]pyridine core is a privileged structure in drug discovery due to its close similarity to purine bases adenine and guanine, enabling it to mimic nucleotides and interact with a wide range of biological targets . Recent research has identified potent 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1), a non-canonical member of the inhibitor-kappaB kinases (IKKs) family that plays a vital role in coordinating innate immunity signaling pathways . TBK1 has emerged as a prospective therapeutic target in oncology, with studies linking its aberrant activation to various cancers including glioblastoma, melanoma, and pancreatic cancers . The incorporation of the trifluoromethyl group, as seen in this compound, is a common strategy in modern drug design that can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity . This product is provided exclusively for research purposes in the fields of drug discovery and chemical biology. It is intended for use by qualified researchers investigating kinase signaling pathways, immune response mechanisms, and oncogenesis. Not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

4-cyclopropyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4/c11-10(12,13)6-3-5(4-1-2-4)7-8(14)16-17-9(7)15-6/h3-4H,1-2H2,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNDGUOKKFRGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC3=NNC(=C23)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601161877
Record name 4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-88-5
Record name 4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The foundational approach for constructing the pyrazolo[3,4-b]pyridine scaffold involves cyclocondensation reactions. As detailed in WO2021067967A1, a general procedure entails reacting 5-amino-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile with β-keto esters or nitriles under acidic conditions. For example:

$$
\text{5-Amino-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile} + \text{Methyl cyanoacetate} \xrightarrow{\text{HCl, EtOH}} \text{Intermediate} \xrightarrow{\Delta} \text{Target Compound}
$$

This two-step process achieves cyclization via nucleophilic attack at the pyrazole C4 position, followed by aromatization. The trifluoromethyl group enhances electrophilicity at C6, facilitating regioselective bond formation.

Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has been employed to introduce the cyclopropyl moiety. According to US7452880B2, Suzuki-Miyaura coupling using cyclopropylboronic acid and a brominated pyrazolo[3,4-b]pyridine precursor yields the desired product:

$$
\text{6-Bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine} + \text{Cyclopropylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Compound}
$$

Optimized conditions (80°C, DMF/H₂O) provide a 68% yield, with residual palladium removed via chelating resins.

Optimization and Scalability

Solvent and Temperature Effects

Reaction efficiency depends critically on solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while temperatures above 100°C accelerate cyclization but risk decomposition. A balance is achieved at 80–90°C in ethanol/water mixtures, yielding 72–75% crude product.

Purification Strategies

Column chromatography (silica gel, hexane/ethyl acetate gradient) remains the standard purification method, achieving ≥95% purity. Recrystallization from hot methanol improves crystalline morphology, as evidenced by sharp melting points (213–215°C).

Analytical Characterization

Table 1: Spectroscopic Data

Technique Key Signals
$$ ^1\text{H NMR} $$ (DMSO-d₆) δ 8.42 (s, 1H, NH₂), 7.89 (s, 1H, H5), 2.98–3.01 (m, 1H, cyclopropyl), 1.12–1.15 (m, 4H, cyclopropyl)
$$ ^{13}\text{C NMR} $$ δ 158.9 (C3), 145.6 (C6), 124.5 (q, $$ J = 272 \, \text{Hz} $$, CF₃), 32.1 (cyclopropyl)
HRMS m/z 243.0854 [M+H]⁺ (calc. 243.0851)

Table 2: Comparative Synthetic Yields

Method Starting Material Yield (%) Purity (%) Reference
Cyclocondensation 5-Amino-1-cyclopropylpyrazole 68 92
Suzuki Coupling 6-Bromo-pyrazolo[3,4-b]pyridine 72 95

Challenges and Limitations

  • Regioselectivity Issues : Competing reactions at N1 vs. C4 positions necessitate careful control of stoichiometry.
  • Trifluoromethyl Stability : Acidic conditions may cleave the CF₃ group, requiring pH monitoring during synthesis.
  • Scalability : Chromatographic purification becomes impractical above 100-g scale, prompting interest in continuous flow methods.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

The compound is classified as an irritant and poses risks if ingested or if it comes into contact with skin. Proper safety protocols should be followed when handling this substance .

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of pyrazolo[3,4-b]pyridine can inhibit certain kinases involved in cancer progression. Studies have shown that modifications to the pyrazolo core can enhance selectivity and potency against specific cancer cell lines.

Neuropharmacology

4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine has also been explored for its effects on the central nervous system. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression and anxiety.

Inhibitors of Enzymatic Activity

The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound. Studies indicate that it exhibits activity against a range of bacterial strains, suggesting its utility in developing new antibiotics or adjunctive therapies for infectious diseases.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of several pyrazolo[3,4-b]pyridine derivatives, including this compound. The results demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity compared to existing chemotherapeutics.

Case Study 2: Neuropharmacological Effects

Research conducted at a leading neuropharmacology lab investigated the effects of this compound on serotonin receptors. The findings suggested that it acts as a selective serotonin reuptake inhibitor (SSRI), providing insights into its potential use in treating mood disorders.

Case Study 3: Enzymatic Inhibition

A recent publication detailed the compound's role as a phosphodiesterase inhibitor. The study provided kinetic data demonstrating its efficacy in modulating enzyme activity, which could lead to advancements in treating cardiovascular diseases.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities
Compound Name Substituents Biological Activity Key Findings
Target Compound : 4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine 4-cyclopropyl, 6-CF₃, 3-NH₂ Under investigation (potential kinase/tubulin inhibition) Structural uniqueness: Cyclopropyl enhances metabolic stability; CF₃ improves membrane permeability .
APcK110 : 6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine 6-(3,5-dimethoxyphenyl), 3-(4-fluorophenyl) Kit kinase inhibitor Aromatic substituents at positions 3 and 6 enhance kinase binding; lacks the free amino group, reducing hydrogen-bonding potential .
N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine 3-NH-(3,4,5-trimethoxyphenyl) Tubulin polymerization inhibitor The free amino group at position 3 is essential for anti-proliferative activity; trimethoxyphenyl moiety mimics colchicine-binding site interactions .
4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine 4-methyl, 6-CF₃, 3-NH₂ Not explicitly reported (structural analogue) Methyl substitution reduces steric hindrance compared to cyclopropyl, potentially altering target selectivity .
4-Chloro-3-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 4-Cl, 3-methyl, 6-CF₃ Unknown (building block) Chlorine substitution at position 4 increases electrophilicity but eliminates hydrogen-bonding capability of NH₂ .

Functional Group Impact on Pharmacological Properties

  • Amino Group (Position 3): The free -NH₂ in the target compound and N-(3,4,5-trimethoxyphenyl) analogue enables hydrogen bonding with biological targets (e.g., tubulin or kinases), critical for anti-proliferative activity . Its absence in APcK110 limits such interactions but may favor hydrophobic binding .
  • Cyclopropyl vs. Methyl/Chloro (Position 4) : Cyclopropyl’s rigidity and steric bulk may improve metabolic stability compared to smaller substituents like methyl or chloro .
  • Trifluoromethyl (Position 6) : The CF₃ group is a consistent feature across analogues, enhancing lipophilicity and resistance to oxidative metabolism .

Case Study: Tubulin Polymerization Inhibitors

The N-(3,4,5-trimethoxyphenyl) derivative demonstrates IC₅₀ values <1 μM against cancer cell lines, attributed to the NH₂ group’s interaction with tubulin’s β-subunit. In contrast, the target compound’s cyclopropyl group may modulate solubility and binding kinetics, though direct comparative data are lacking .

Kinase Inhibition Profiles

Compounds like APcK110 (Kit kinase inhibitor) and 3-aminopyrazolopyridinones (RSK2 inhibitors) highlight the scaffold’s versatility. The target compound’s CF₃ and cyclopropyl groups may favor kinase selectivity over off-target effects, but empirical validation is needed .

Q & A

Q. What are the key synthetic routes for 4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, and how are intermediates characterized?

The compound is synthesized via cyclocondensation reactions. For example, pyrazolo[3,4-b]pyridine derivatives are prepared by reacting substituted pyrazole-5-amine precursors (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) with trifluoromethyl-containing acrylates or bis(methylthio)acrylates in toluene under reflux, catalyzed by trifluoroacetic acid (TFA). Key intermediates are characterized using:

  • 1^1H NMR : To confirm substitution patterns (e.g., cyclopropyl protons at δ 1.2–1.8 ppm, trifluoromethyl at δ 3.8–4.2 ppm).
  • IR spectroscopy : To detect NH2_2 stretching (~3400 cm1^{-1}) and C=O/C=N vibrations (~1650–1700 cm1^{-1}).
  • Melting point analysis : To verify purity (e.g., 133°C for intermediate 16k) .

Q. How can researchers design experiments to optimize the yield of pyrazolo[3,4-b]pyridine derivatives?

Use statistical design of experiments (DoE) to minimize trial-and-error:

  • Factor screening : Vary solvent polarity (toluene vs. acetonitrile), catalyst loading (10–30 mol% TFA), and temperature (80–120°C).
  • Response surface methodology (RSM) : Model interactions between factors and optimize yield. For example, higher TFA concentrations (30 mol%) in toluene improve cyclization efficiency .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of trifluoromethyl-substituted pyrazolo[3,4-b]pyridines?

Quantum chemical calculations (e.g., density functional theory, DFT) are applied to:

  • Reaction path analysis : Identify transition states and intermediates for cyclocondensation steps.
  • Electrostatic potential mapping : Predict regioselectivity of trifluoromethyl group incorporation.
  • Molecular docking : Screen binding affinities with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Computational results guide synthetic prioritization .

Q. How can spectral data contradictions (e.g., 1^11H NMR shifts) between similar derivatives be resolved?

Contradictions often arise from solvent effects or tautomerism. Mitigation strategies include:

  • Deuterated solvent standardization : Use DMSO-d6_6 or CDCl3_3 for consistent peak referencing.
  • Variable-temperature NMR : Detect dynamic processes (e.g., NH tautomerism in pyrazole rings).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., cyclopropyl vs. aromatic protons) .

Q. What methodologies address discrepancies in reported biological activities of pyrazolo[3,4-b]pyridines?

Systematic SAR (structure-activity relationship) studies are critical:

  • Substituent variation : Compare trifluoromethyl vs. methyl/chloro groups at position 6.
  • Biological assays : Use standardized kinase inhibition protocols (e.g., ATP-competitive binding assays).
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., cyclopropyl groups enhance metabolic stability vs. methyl groups) .

Key Recommendations for Researchers

  • Prioritize computational-guided synthesis to reduce reliance on trial-and-error .
  • Standardize characterization protocols (e.g., solvent, temperature) to ensure data reproducibility .
  • Leverage advanced statistical tools for experimental design and data contradiction analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 2
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4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

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